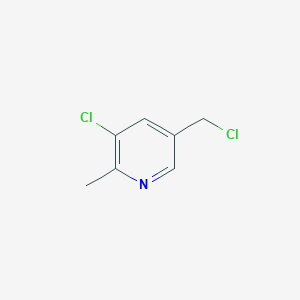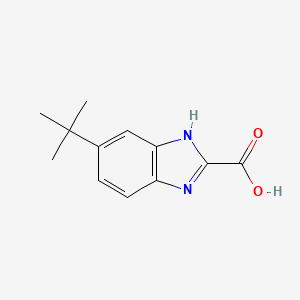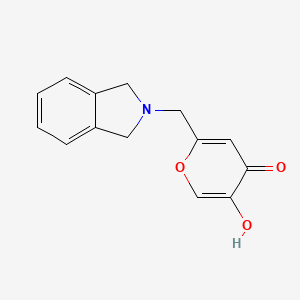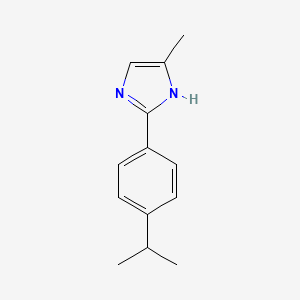![molecular formula C16H27N3O7 B13676942 (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Boc-2,6-diazaspiro[34]octan-8-one O-methyl Oxime Succinate is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. The starting materials are usually readily available, and the reactions are carried out under conventional conditions with minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, (Z)-2-Boc-2,6-diazaspiro[3Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as stability, rigidity, and specific reactivity, making it useful in the design of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate include other spirocyclic compounds such as 2-azaspiro[3.4]octane and 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane .
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H27N3O7 |
|---|---|
Poids moléculaire |
373.40 g/mol |
Nom IUPAC |
butanedioic acid;tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3.C4H6O4/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4;5-3(6)1-2-4(7)8/h13H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
UFPFBPFKBQDHQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


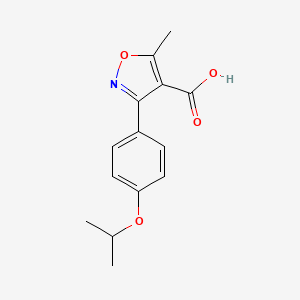
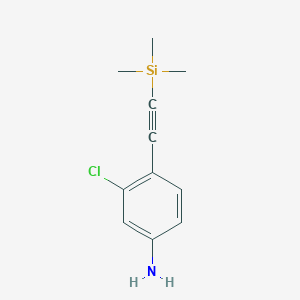
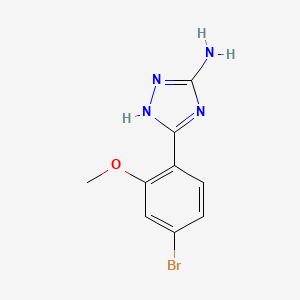
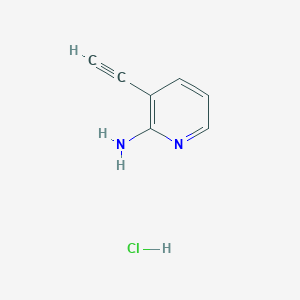
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
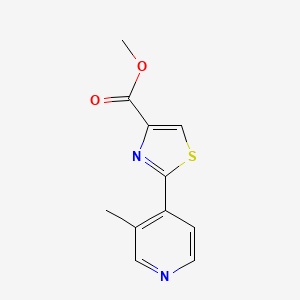
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)

![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
